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molecular formula C7H6N2S B1268604 2-Methylthiazolo[4,5-c]pyridine CAS No. 89786-57-2

2-Methylthiazolo[4,5-c]pyridine

Cat. No. B1268604
M. Wt: 150.2 g/mol
InChI Key: YODDSQSDFALFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648372

Procedure details

3-Nitro-4-chloropyridine hydrochloride (2038 mg) was dissolved in ethanol (42 ml), and sodium hydrogensulfide (2148 mg) was added to the solution, followed by stirring for 40 minutes at room temperature. An aqueous solution of sodium hydrosulfite (6.67 g) was added to this reaction mixture, and the resultant mixture was heated and stirred at 80° C. for 12 hours. After insoluble matter was separated by filtration, the solution was concentrated. The concentrate was dissolved in methanol-water, and the solution was mixed with silica gel and dried under reduced pressure. Thereafter, elution was conducted with 5:1 chloroform-methanol and then 1:1 chloroform-methanol, thereby obtaining 3-amino-4-mercaptopyridine (892 mg). To this product, 7 ml of ethyl acetate and molecular sieve 4Å were added, and the resultant mixture was heated and refluxed for 20 minutes in a nitrogen atmosphere. The reaction mixture was dried under reduced pressure and dissolved in methanol. The solution was caused to be adsorbed on silica gel. This solution was eluted with 50:1 chloroform-methanol, thereby obtaining 590 mg of 2-methyl-5-azabenzothiazole. The intended compound was obtained in accordance with the same procedure as that described in Example 131 except that the above-described 2-methyl-5-azabenzothiazole was used in place of 2-methyl-6-chlorobenzothiazole. Physical properties of this compound are described below.
Quantity
2038 mg
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
sodium hydrogensulfide
Quantity
2148 mg
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1Cl)([O-])=O.[SH2:12].[Na].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:22](O)[CH3:23]>>[CH3:23][C:22]1[S:12][C:10]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:2]=1 |f:0.1,2.3,4.5.6,^1:12|

Inputs

Step One
Name
Quantity
2038 mg
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=NC=CC1Cl
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
sodium hydrogensulfide
Quantity
2148 mg
Type
reactant
Smiles
S.[Na]
Step Three
Name
Quantity
6.67 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 80° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in methanol-water
ADDITION
Type
ADDITION
Details
the solution was mixed with silica gel
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
WASH
Type
WASH
Details
Thereafter, elution
ADDITION
Type
ADDITION
Details
To this product, 7 ml of ethyl acetate and molecular sieve 4Å were added
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 minutes in a nitrogen atmosphere
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
WASH
Type
WASH
Details
This solution was eluted with 50:1 chloroform-methanol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC=1SC2=C(N1)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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